molecular formula C10H11NO2 B3055905 (2-Ethoxyphenoxy)acetonitrile CAS No. 6781-16-4

(2-Ethoxyphenoxy)acetonitrile

Cat. No. B3055905
CAS RN: 6781-16-4
M. Wt: 177.2 g/mol
InChI Key: RYGLXLASOOYKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetonitrile, a related compound, has been extensively studied . Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . An industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether, which is related to (2-Ethoxyphenoxy)acetonitrile, involves taking 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials, under the existence of a phase-transfer catalyst, dropping a mild dilute aqueous alkali, and performing a substitution reaction .


Molecular Structure Analysis

The molecular structure of (2-Ethoxyphenoxy)acetonitrile is characterized by a molecular weight of 177.20000, a density of 1.082g/cm3, a boiling point of 284.749ºC at 760 mmHg, and a flash point of 110.681ºC .


Chemical Reactions Analysis

Acetonitrile, a related compound, has been used in various chemical reactions . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Ethoxyphenoxy)acetonitrile include a molecular weight of 177.20000, a density of 1.082g/cm3, a boiling point of 284.749ºC at 760 mmHg, and a flash point of 110.681ºC . Acetonitrile, a related compound, is a volatile, colorless liquid with a sweet, ether-like odor . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride, and ethylene chloride .

Scientific Research Applications

Cyanomethylation Reactions

(2-Ethoxyphenoxy)acetonitrile: serves as a valuable synthon in organic synthesis. Its methyl proton can be deprotonated to form nucleophiles, and the nitrogen with lone pair electrons also acts as a nucleophile. Cleavage of the H₃C-CN bond generates •CN radicals. As a result, EPAN finds applications in cyanomethylation reactions, where it contributes to the introduction of cyano groups into various substrates .

Electrochemical Conversions

Due to its good conductivity and environmentally friendly features, EPAN has become a powerful tool for electrochemical conversions. Researchers have harnessed its properties to synthesize nitrogen-containing compounds or nitrile-containing compounds. Electrochemical methods offer sustainable and efficient pathways for EPAN-based transformations .

Organic Solvent

EPAN is commonly used as an organic solvent. Its high relative permittivity (εᵣ = 36) facilitates the dissociation of ion pairs into free ions. Its enrichment, low cost, and excellent solvent properties make it a popular choice in various organic synthesis processes .

Building Block for Tetrasubstituted Olefins

In the past decades, EPAN has been employed as a building block for tetrasubstituted olefins. These compounds play crucial roles in the construction of complex organic molecules. EPAN’s reactivity allows for efficient and selective transformations in this context .

Heterocyclic Synthesis

Researchers have explored EPAN’s potential in heterocyclic synthesis. By incorporating EPAN into reaction pathways, they can access diverse heterocyclic structures. These compounds find applications in pharmaceuticals, materials science, and other fields .

Amidation Reactions

Amidation reactions involve the conversion of carboxylic acids or their derivatives into amides. EPAN can participate in these reactions, leading to the formation of amide bonds. This application is particularly relevant in drug discovery and peptide chemistry .

Mechanism of Action

The mechanism of action of acetonitrile, a related compound, involves its use as a small polar molecule with a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH 2 CN) equals 4.03 ± 0.09 eV, and D (CH 3 -CN) equals 5.36 ± 0.03 eV . Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

To prevent future acetonitrile shortages, R. Fehrmann at the Technical University of Denmark (Kongens Lyngby) recently developed a “green” synthesis of the solvent from ethanol- and ammonia-derived ethylamine . This development could potentially influence the production and availability of (2-Ethoxyphenoxy)acetonitrile in the future.

properties

IUPAC Name

2-(2-ethoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLXLASOOYKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624283
Record name (2-Ethoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenoxy)acetonitrile

CAS RN

6781-16-4
Record name 2-(2-Ethoxyphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6781-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetonitrile, (2-ethoxyphenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Potassium carbonate (550 g, 3.98 mol) was added to acetone (1800 ml) and resulting suspension was stirred for 30 min. 2-Ethoxyphenol (460 g, 3.329 mol) was gradually added under stirring. The mixture was heated to reflux. Chloroacetonitrile (275 g, 3.642 mol) was added and the mixture was stirred under reflux for 24 hours. The reaction mixture was cooled down to room temperature. Solid was filtered off, washed with acetone (750 ml) and combined filtrates were evaporated to give oil. The oil was dissolved in ethanol (180 ml), the solution was heated to reflux and mixture of water (530 ml) and aqueous ammonia (45 ml) was added. The mixture was cooled to 5-10° C. under stirring. Crude crystalline product was filtered, washed with mixture of ethanol (250 ml) and water (400 ml). The crude product was recrystallized from ethanol /water mixture to give pure product (500 g).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Five
Name
Quantity
530 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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